molecular formula C8H5F2NO B1318730 3,5-Difluoro-2-methoxybenzonitrile CAS No. 874804-08-7

3,5-Difluoro-2-methoxybenzonitrile

Cat. No.: B1318730
CAS No.: 874804-08-7
M. Wt: 169.13 g/mol
InChI Key: KLLHADSUBMEYEL-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Sciences

3,5-Difluoro-2-methoxybenzonitrile is a distinct aromatic organic compound that has garnered attention in the field of chemical synthesis. Its structure, which incorporates a benzonitrile (B105546) core modified with two fluorine atoms and a methoxy (B1213986) group, makes it a valuable intermediate and building block. The presence and specific placement of these functional groups impart unique electronic properties and reactivity to the molecule.

The nitrile group (-CN) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions, making it a key site for molecular elaboration. innospk.com The two fluorine atoms significantly alter the molecule's electronic nature, enhancing its lipophilicity and metabolic stability when incorporated into larger, more complex structures. innospk.com This is a critical consideration in fields like drug design. The methoxy group (-OCH3) further influences the compound's reactivity and steric profile. This strategic combination of functional groups makes this compound a sought-after precursor for creating high-value, complex molecules in the pharmaceutical and agrochemical industries. innospk.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 886496-72-6 parchem.comchemicalbook.comsinfoobiotech.com
Molecular Formula C₈H₅F₂NO sinfoobiotech.comcymitquimica.com
Molecular Weight ~169.13 g/mol parchem.comsinfoobiotech.comcymitquimica.com
Appearance Solid cymitquimica.com

| Purity | Typically ≥ 97% cymitquimica.com |

Current Research Landscape and Emerging Trends

The current research landscape for this compound is primarily centered on its application as a key intermediate in multi-step organic synthesis. While dedicated studies on the compound itself are limited, its value is evident in its role as a foundational element for constructing more complex and often biologically active molecules. The compound is part of a broader class of fluorinated aromatics that are instrumental in modern chemical research and development. chemimpex.com

An emerging trend in medicinal chemistry is the development of highly specific enzyme inhibitors. For instance, structurally related fluorobenzonitrile derivatives are crucial components in the synthesis of advanced therapeutics. A notable example is Belzutifan, a Hypoxia-Inducible Factor-2α (HIF-2α) inhibitor, which features a substituted fluorobenzonitrile core. nih.gov This highlights the potential of compounds like this compound to serve as starting materials for next-generation pharmaceuticals. Research continues to explore the use of such fluorinated building blocks to access novel chemical entities with tailored properties. chemimpex.com

Academic Relevance and Interdisciplinary Research Applications

The academic relevance of this compound extends across several disciplines, primarily due to its versatile chemical nature. Its utility is most pronounced in the following areas:

Medicinal Chemistry and Drug Discovery: The fluorine atoms in the molecule can enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. innospk.comchemimpex.com Therefore, it serves as a valuable scaffold in the synthesis of novel therapeutic agents. Research in this area focuses on incorporating the 3,5-difluoro-2-methoxyphenyl moiety into larger molecules to develop new treatments, particularly in areas like oncology. chemimpex.comnih.gov

Materials Science: Fluorinated aromatic compounds are known to possess unique optical and electronic properties. While research on this specific molecule is still developing, related isomers are utilized in the creation of advanced materials like organic light-emitting diodes (OLEDs). chemimpex.com The specific substitution pattern of this compound could be explored for its potential in developing new polymers or functional materials with tailored electronic characteristics.

Organic Synthesis and Methodology: The compound represents a useful tool for synthetic chemists to explore new reaction methodologies. chemimpex.com Its distinct pattern of substitution allows for the investigation of regioselective reactions and the development of novel synthetic pathways, contributing to the broader toolkit of organic chemistry. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHADSUBMEYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296097
Record name 3,5-Difluoro-2-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-08-7
Record name 3,5-Difluoro-2-methoxybenzonitrile
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Record name 3,5-Difluoro-2-methoxybenzonitrile
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Record name 874804-08-7
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Synthesis and Synthetic Methodologies of 3,5 Difluoro 2 Methoxybenzonitrile

Advanced Synthetic Pathways and Strategies

The construction of the 3,5-Difluoro-2-methoxybenzonitrile scaffold can be approached through various advanced synthetic routes, with transition-metal-catalyzed cross-coupling reactions being particularly prominent for the formation of the key carbon-carbon bond of the nitrile group.

Palladium-catalyzed cyanation represents a cornerstone of modern organic synthesis for accessing aryl nitriles. nih.gov These methods offer significant advantages over traditional techniques like the Sandmeyer or Rosenmund-von Braun reactions, including milder reaction conditions and broader functional group tolerance. nih.gov The first palladium-catalyzed cyanation was reported by Takagi in 1973, and the field has seen substantial evolution since. nih.gov

A plausible and efficient route to this compound would involve the palladium-catalyzed cyanation of a corresponding aryl halide or triflate precursor, such as 1-bromo-3,5-difluoro-2-methoxybenzene (CAS 202865-59-6). stenutz.eu Various palladium sources and cyanide reagents can be employed. While early methods often used toxic cyanide salts like KCN or NaCN, which could lead to catalyst poisoning, recent advancements have focused on safer and more robust alternatives. nih.govresearchgate.net

Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a nontoxic, inexpensive, and easy-to-handle cyanide source. organic-chemistry.org Ligand-free systems using Pd(OAc)₂ with K₄[Fe(CN)₆] in solvents like N,N-dimethylacetamide (DMAC) have proven effective for the cyanation of various aryl bromides. organic-chemistry.org Alternatively, systems employing specific phosphine (B1218219) ligands, such as XPhos, can facilitate the reaction under even milder conditions, sometimes in aqueous media, and are tolerant of a wide array of functional groups. mit.edu

Table 1: Examples of Palladium-Catalyzed Cyanation Conditions for Aryl Halides

Catalyst / LigandCyanide SourceSolventTemperature (°C)Key Features
Pd(OAc)₂ / NoneK₄[Fe(CN)₆]DMAC120Ligand-free, suitable for large scale. organic-chemistry.org
Pd₂(dba)₃ / XPhosZn(CN)₂Dioxane/H₂O40Mild conditions, broad scope. mit.edu
Pd/CK₄[Fe(CN)₆]Toluene/H₂O110Heterogeneous catalyst, practical.
Pd(OAc)₂ / dppfZn(CN)₂DMA80Effective for electron-rich and -poor substrates.

This table presents general conditions applicable to benzonitrile (B105546) synthesis; specific optimization would be required for 1-bromo-3,5-difluoro-2-methoxybenzene.

Beyond palladium, other transition metals like nickel and copper are also instrumental in the synthesis of aryl nitriles. Nickel catalysis, in particular, has gained attention as a more earth-abundant and cost-effective alternative.

Nickel-based systems can effectively catalyze the cyanation of phenol (B47542) derivatives (as aryl carbamates or pivalates) and aryl halides. nih.govnih.gov For instance, nickel catalysts combined with unique diphosphine ligands enable the cyanation of aryl pivalates using aminoacetonitriles as a cyanide source, offering an environmentally conscious method. nih.gov Furthermore, Ni-catalyzed reductive coupling using a stable, carbon-bound electrophilic cyanating reagent like 2-methyl-2-phenyl malononitrile (B47326) (MPMN) allows for the synthesis of benzonitriles from aryl halides, including challenging chlorides and tosylates. nih.gov

Copper-catalyzed reactions, while older, remain relevant. The classical Rosenmund-von Braun reaction involves the use of stoichiometric copper(I) cyanide at high temperatures, though catalytic variants have been developed. These transition metal-catalyzed approaches provide a diverse set of tools that can be adapted for the synthesis of this compound from an appropriately functionalized precursor.

One-pot syntheses are highly valued for their efficiency, as they reduce the number of purification steps, save time, and minimize solvent waste. rsc.org For a molecule like this compound, a one-pot strategy could involve the sequential transformation of a simpler starting material.

One conceptual approach is the conversion of an aldehyde to a nitrile. The one-pot synthesis of benzonitriles from the corresponding benzaldehydes and hydroxylamine (B1172632) hydrochloride is a well-established transformation that proceeds via an oxime intermediate. rsc.org This reaction can be catalyzed by various agents, including iron oxide nanoparticles, or simply conducted in a suitable solvent like DMF or an ionic liquid under thermal conditions. rsc.org Therefore, if 3,5-difluoro-2-methoxybenzaldehyde (B1297658) were available, it could be directly converted to the target nitrile in a single step.

Another one-pot strategy involves benzyne (B1209423) intermediates. Arynes generated under neutral conditions can react with lithiated nitriles to form 2-aryl-substituted nitriles in high yields, offering an efficient route under less drastic conditions than traditional methods. tandfonline.com

For an achiral molecule like this compound, stereoselectivity is not a factor, but regioselectivity is paramount. The synthesis must precisely control the placement of the three distinct substituents on the benzene (B151609) ring. The directing effects of the substituents play a crucial role in any electrophilic or nucleophilic aromatic substitution steps.

The synthesis of a new tetrafluorinated BOPYPY dye and its subsequent regioselective functionalization demonstrates how electronic and steric factors direct substitution on a polyfluorinated aromatic system. nih.gov In this case, nucleophilic substitution consistently occurred at a specific fluorine atom (F2), showcasing the high degree of regiocontrol achievable. nih.gov Such principles are directly applicable to the synthesis of precursors for this compound. For example, the functionalization of a 1,3-difluoro or 1,3,5-trifluoro benzene derivative must be carefully planned to achieve the desired 1,2,3,5-substitution pattern. The development of catalytic methods for the regioselective 1,4-fluorofunctionalization of dienes also highlights the advanced strategies available for controlling substituent placement in complex molecules. nih.gov

Precursor Compounds and Starting Materials

The availability of suitable starting materials is critical for any synthetic campaign. Halogenated benzenes and related aromatic systems are the most common and versatile precursors for constructing substituted benzonitriles like the target molecule.

The most logical precursors for this compound are halogenated derivatives of 1,3-difluorobenzene (B1663923) or 3,5-difluoroaniline.

1-Bromo-3,5-difluorobenzene (CAS 461-96-1): This compound is a key intermediate. nbinno.com It can be synthesized via the bromination of 1,3-difluorobenzene or through the isomerization of 1-bromo-2,4-difluorobenzene (B57218) over acid zeolites. nbinno.comgoogle.com From 1-bromo-3,5-difluorobenzene, a synthetic sequence would require the introduction of the methoxy (B1213986) group at the 2-position. This can be challenging due to the directing effects of the existing substituents but could potentially be achieved through directed ortho-metalation followed by reaction with an electrophilic methoxy source.

3,5-Difluoroaniline: This is another valuable starting material. It can be prepared from 3,5-difluorochlorobenzene via reaction with ammonia (B1221849) in the presence of a copper catalyst. google.com From the aniline, the amino group can be converted to a wide range of other functionalities. For instance, diazotization followed by a Sandmeyer-type reaction could introduce a hydroxyl group, which can then be methylated to give 3,5-difluoroanisole. Subsequent regioselective bromination or iodination at the 2-position, directed by the methoxy group, would yield a precursor like 1-bromo-3,5-difluoro-2-methoxybenzene, ready for the final cyanation step.

Reactions Involving Methoxylation and Fluorination

A plausible and common strategy for the synthesis of this compound would involve the selective methoxylation of a trifluorinated benzonitrile precursor. For instance, starting with 2,3,5-trifluorobenzonitrile (B1306043), the fluorine atom at the 2-position is the most activated towards nucleophilic displacement due to the combined electron-withdrawing effects of the ortho-cyano group and the para-fluorine atom.

The reaction would typically be carried out using a methoxide (B1231860) source, such as sodium methoxide (NaOMe), in a suitable solvent. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing the fluorine at the 2-position and displacing the fluoride (B91410) ion.

While direct fluorination of a dimethoxybenzonitrile derivative is another theoretical approach, it is generally less favored due to the harsh conditions and potential for lack of selectivity associated with many fluorinating agents. However, modern catalytic methods for fluorination could present a viable, albeit likely more complex, alternative.

Reaction Mechanisms and Kinetic Studies

The primary mechanism for the proposed methoxylation of 2,3,5-trifluorobenzonitrile is the SNAr mechanism. This two-step process involves:

Nucleophilic Addition: The methoxide ion attacks the electron-deficient carbon atom at the 2-position of the aromatic ring, which is activated by the electron-withdrawing cyano and fluorine substituents. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. ucla.edu

Elimination: The aromaticity of the ring is restored by the departure of the fluoride ion, which is a good leaving group in SNAr reactions.

Kinetic studies of analogous SNAr reactions have shown that the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The reaction rate is generally second-order, being dependent on the concentrations of both the aryl fluoride and the nucleophile (methoxide). Rate studies on the reactions of halogenoarenes with methoxide have demonstrated that fluorobenzene (B45895) derivatives are more reactive than their chloro- or bromo- counterparts. psu.edu

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used for SNAr reactions as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion. acsgcipr.org

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as the displacement of the other fluorine atoms or demethylation of the product.

Reactant Stoichiometry: An excess of sodium methoxide is often used to drive the reaction to completion. However, a large excess may lead to undesired byproducts.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material without significant product degradation.

The following interactive table, based on general knowledge of SNAr reactions, illustrates the parameters that would be optimized for the synthesis of this compound.

ParameterTypical Range/OptionsRationale for Optimization
Solvent DMF, DMSO, NMP, AcetonitrileSolvent polarity affects the solubility of reactants and the rate of SNAr reactions.
Temperature 25°C to 150°CControls the reaction rate and minimizes side reactions.
Base Sodium Methoxide, Potassium MethoxideThe choice of base can influence the reaction rate and selectivity.
Reactant Ratio 1:1 to 1:2 (Aryl Fluoride:Methoxide)Optimizing the ratio can maximize yield and reduce waste.
Reaction Time 1 to 24 hoursEnsures complete reaction without product decomposition.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound would focus on reducing the environmental impact of the process.

Safer Solvents: A key area of improvement would be the replacement of traditional polar aprotic solvents like DMF and NMP, which have been identified as having reproductive toxicity, with greener alternatives. acsgcipr.org Potential replacements include anisole (B1667542), sulfolane, or even water with the use of phase-transfer catalysts or surfactants. psu.edu The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has also been shown to be effective for SNAr reactions. ucla.edu

Energy Efficiency: Microwave-assisted synthesis has been demonstrated to significantly accelerate SNAr reactions, leading to shorter reaction times and reduced energy consumption. mdpi.com

Catalytic Methods: While the uncatalyzed SNAr reaction is often efficient, the development of catalytic methods, particularly for the fluorination step if that route were to be explored, would be a significant green advancement. Photocatalytic methods for the synthesis of fluorinated aromatic compounds are an emerging area of research.

Atom Economy: Designing a convergent synthesis that minimizes the number of steps and maximizes the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry.

The following table outlines potential green chemistry strategies for the synthesis of this compound.

Green Chemistry PrinciplePotential ApplicationBenefit
Use of Safer Solvents Replacement of DMF/NMP with PEG, Anisole, or water-based systems. ucla.edupsu.eduReduced toxicity and environmental impact.
Energy Efficiency Microwave-assisted reaction. mdpi.comShorter reaction times and lower energy consumption.
Catalysis Development of photocatalytic fluorination or methoxylation.Milder reaction conditions and potentially higher selectivity.
Waste Reduction Optimization of reactant stoichiometry.Minimized generation of chemical waste.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3,5-Difluoro-2-methoxybenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine frameworks, respectively.

Proton NMR (¹H NMR) for Elucidating Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would feature two signals for the two non-equivalent aromatic protons. The proton at position C6 is expected to be a doublet of doublets due to coupling with the fluorine atom at C5 and the proton at C4. Similarly, the proton at C4 would appear as a doublet of doublets from coupling to the fluorine at C3 and the proton at C6.

The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they are not coupled to any other protons. The exact chemical shifts are influenced by the electronic effects of the fluorine and nitrile substituents. For comparison, the protons in the related compound 3,5-Difluorobenzonitrile appear as a multiplet in the aromatic region. myskinrecipes.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
OCH₃~3.9Singlet (s)N/A
H-4~7.0-7.3Doublet of Doublets (dd)J(H-F), J(H-H)
H-6~7.0-7.3Doublet of Doublets (dd)J(H-F), J(H-H)

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The chemical shifts are significantly affected by the attached functional groups. The carbon of the nitrile group (C≡N) is typically found downfield, around 115-120 ppm. The aromatic carbons' chemical shifts are influenced by the methoxy and fluorine substituents. The carbons directly bonded to fluorine (C3 and C5) will show large C-F coupling constants. The methoxy carbon will appear as a single peak around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡N~116
C1~100 (Coupled to F)
C2~150 (Coupled to F)
C3~160 (Doublet, ¹JCF)
C4~110 (Coupled to F)
C5~160 (Doublet, ¹JCF)
C6~115 (Coupled to F)
OCH₃~56

Note: The predicted values are based on typical chemical shifts for substituted benzonitriles and fluorinated aromatic compounds.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. Since the two fluorine atoms at positions C3 and C5 in this compound are in chemically distinct environments, they are expected to produce two separate signals in the ¹⁹F NMR spectrum. The chemical shifts for fluorine on an aromatic ring typically appear in a range of -100 to -140 ppm relative to a standard like CFCl₃. Each signal would likely be a multiplet due to coupling with the nearby aromatic protons. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of H-4 and H-6 would confirm their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C4-H4 and C6-H6 pairs, as well as the methoxy carbon to its protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations from the methoxy protons to C2 would confirm the position of the methoxy group. Correlations from the aromatic protons (H4 and H6) to the nitrile carbon would further solidify the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The sharp and strong absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the 1100-1400 cm⁻¹ region. The aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡NStretching2220 - 2240Strong, Sharp
Aromatic C-HStretching> 3000Medium
Aliphatic C-H (in OCH₃)Stretching2850 - 2960Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-FStretching1100 - 1400Strong
C-O (Ether)Asymmetric Stretching~1250Strong
C-O (Ether)Symmetric Stretching~1040Strong

Note: These are typical ranges for the specified functional groups.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are characteristic of its structural components and bonding. In the analysis of aromatic compounds like this compound, specific Raman shifts can be assigned to functional groups. For instance, the C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. orientjchem.org The in-plane C-H bending vibrations are expected between 1300-1000 cm⁻¹, while out-of-plane bending occurs in the 1000-750 cm⁻¹ range. orientjchem.org

The carbon-carbon stretching vibrations within the benzene (B151609) ring are generally observed from 1650 to 1400 cm⁻¹. researchgate.net The presence of the nitrile (C≡N) group is indicated by a characteristic vibration around 2200 cm⁻¹. orientjchem.org Furthermore, the carbon-fluorine (C-F) bond, a key feature of this molecule, has a characteristic vibrational frequency in the range of 1360-1000 cm⁻¹. orientjchem.org

Theoretical Vibrational Analysis and Normal Coordinate Analysis

To complement experimental data, theoretical calculations, such as those using Density Functional Theory (DFT), are employed. orientjchem.orgnih.gov These computational methods can predict the optimized molecular geometry and vibrational frequencies of this compound. nih.gov A normal coordinate analysis (NCA) helps in the detailed assignment of each vibrational mode observed in the experimental spectra.

Theoretical studies on similar molecules, like 3-fluoro-4-methylbenzonitrile, have utilized the B3LYP method with a 6-311++G(d,p) basis set to achieve good correlation between calculated and observed vibrational frequencies. orientjchem.org Such analyses also provide insights into the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is indicative of its chemical reactivity and intermolecular interactions. orientjchem.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. nih.gov For this compound (C₈H₅F₂NO), the exact molecular weight is 169.1282. cymitquimica.com HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass with very high accuracy, typically with errors below 1 ppm, allowing for unambiguous formula determination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for separating and identifying volatile compounds. openagrar.de It can be applied to assess the purity of this compound and to identify any volatile impurities or derivatives. nih.govnih.gov In a typical GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer. nist.gov This technique is highly sensitive, capable of detecting compounds at very low concentrations, such as parts per trillion (ppt). openagrar.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For non-volatile derivatives or in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. orientjchem.org This technique separates compounds in a liquid phase before their introduction into the mass spectrometer. Modern LC-MS systems with fast scanning capabilities and high-speed positive/negative ionization switching are well-suited for the rapid analysis of complex mixtures. shimadzu.com

X-ray Crystallography for Solid-State Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Following extensive research and data analysis, it has been determined that specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound, including details on its electronic transitions, absorption maxima (λmax), and molar absorptivity (ε), is not publicly available in the referenced scientific literature.

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like benzonitriles, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the benzene ring and the nitrile group. The substitution pattern on the benzene ring, including the presence of fluorine and methoxy groups, is expected to influence the energy of these transitions and thus the position of the absorption bands. However, without experimental data, a detailed analysis of these effects on this compound cannot be provided.

A comprehensive search of scientific databases and literature has not yielded any published studies presenting the UV-Vis spectrum or a detailed investigation of the electronic transitions for this specific compound. While theoretical calculations could predict the electronic absorption spectrum, such data would require experimental validation to be considered conclusive.

Therefore, the creation of a data table and a detailed discussion of the research findings on the electronic transitions of this compound is not possible at this time due to the absence of the necessary primary data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov For 3,5-Difluoro-2-methoxybenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in predicting its molecular properties. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure, derived from these calculations, describes the distribution and energy of electrons within the molecule. While specific experimental data for the title compound is scarce, analysis of related substituted benzenes provides expected values for key geometric parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) This table presents expected bond lengths and angles based on DFT calculations of similar aromatic compounds. Actual values would require a specific DFT study.

ParameterBond/AngleExpected Value
Bond Lengths (Å) C-CN~1.44
C≡N~1.16
C-F~1.35
C-O (Aromatic)~1.36
O-CH₃~1.43
Aromatic C-C1.39 - 1.41
**Bond Angles (°) **F-C-C~119 - 121
C-C-CN~120
C-O-C~118

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be determined. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental spectra due to the approximations inherent in the calculations, such as the harmonic oscillator model.

A theoretical vibrational analysis for this compound would identify characteristic frequencies for its functional groups. For instance, a study on the related molecule 5-Bromo-2-methoxybenzonitrile identified C-H stretching vibrations in the 3202-3005 cm⁻¹ range and C≡N stretching near 2200-2300 cm⁻¹. orientjchem.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table shows representative frequency ranges for the key functional groups, based on established data for similar molecules. orientjchem.org

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Nitrile (C≡N)Stretching2300 - 2200
Methoxy (B1213986) (C-H)Asymmetric/Symmetric Stretching2980 - 2850
C-FStretching1250 - 1050
C-O-CAsymmetric/Symmetric Stretching1300 - 1000

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and that the molecule can be easily excited. researchgate.net In DFT studies, the HOMO is typically distributed over electron-rich parts of a molecule, while the LUMO is localized on electron-deficient regions. researchgate.net For this compound, the electron-donating methoxy group and the electron-withdrawing fluorine and nitrile groups would significantly influence the distribution and energies of these orbitals. The HOMO is expected to have significant contributions from the methoxy group and the benzene (B151609) ring, whereas the LUMO is likely concentrated around the nitrile group and the fluorinated carbon atoms.

Table 3: Representative Frontier Orbital Energies and Properties This table provides an example of data that would be generated from a HOMO-LUMO analysis.

ParameterValueUnit
HOMO Energy-6.5 to -7.5eV
LUMO Energy-1.0 to -2.0eV
HOMO-LUMO Energy Gap (ΔE)4.5 to 6.5eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are rich or poor in electrons. researchgate.net MEP maps are color-coded: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow regions represent intermediate, near-neutral potentials. researchgate.net

For this compound, an MEP map would likely show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. The fluorine atoms would also contribute to negative potential. Conversely, the hydrogen atoms of the benzene ring and the methoxy group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov The MEP map provides a visual guide to intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in photonic technologies, and computational methods can predict a molecule's NLO response. researchgate.net The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value, often associated with molecules possessing significant charge asymmetry (i.e., strong electron-donating and electron-accepting groups connected by a π-conjugated system), is indicative of a strong NLO response. dtic.mil

DFT calculations can compute these properties. researchgate.net For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitrile and fluoro groups could lead to intramolecular charge transfer, a key requirement for NLO activity. Theoretical calculations would quantify the magnitude of the hyperpolarizability (β) to assess its potential as an NLO material. nih.gov

Table 4: Example of Calculated NLO Properties This table shows typical parameters obtained from a DFT calculation for NLO properties.

ParameterDescriptionIllustrative Value (a.u.)
μ Dipole Moment3 - 5 D
α Mean Polarizability~100 - 120
β_tot Total First HyperpolarizabilityVaries significantly based on electronic structure

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. stanford.edu Unlike DFT, which typically focuses on a static, minimum-energy state, MD simulations model the dynamic behavior of a system by solving Newton's equations of motion for a collection of interacting atoms. researchgate.net This allows for the investigation of conformational changes, solvent effects, and interactions with other molecules, such as in a lipid membrane or at a protein binding site. mdpi.com

An MD simulation of this compound could be performed to understand its behavior in different environments. For example, simulating the molecule in a box of water would reveal its hydration shell structure and solubility characteristics. A study on a related compound, 3,5-difluoro-2,4,6-trinitroanisole, utilized MD simulations to investigate its properties as a component in a mixed explosive, demonstrating the utility of this method for understanding intermolecular interactions in complex systems. researchgate.net Similarly, MD simulations could model the diffusion and orientation of this compound within a polymer matrix or its approach to a biological target, providing insights into its material or pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive preliminary screening. nih.gov These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

While no specific QSAR models for this compound have been published, the principles of QSAR can be illustrated by examining studies on other substituted benzonitrile (B105546) derivatives or compounds with similar functional groups. For instance, a hypothetical QSAR study on a series of benzonitrile analogs might aim to correlate their inhibitory activity against a particular enzyme with descriptors such as the Hammett electronic parameter (σ) of the substituents, the molar refractivity (MR) as a measure of steric bulk, and the partition coefficient (logP) to account for hydrophobicity.

A simplified, hypothetical data table for such a study could be structured as follows to illustrate the concept:

CompoundSubstituent (X)Hammett (σ)Molar Refractivity (MR)logPObserved Activity (IC50, µM)Predicted Activity (IC50, µM)
1H0.001.032.1310.510.2
24-Cl0.236.032.845.25.5
33-NO20.717.361.982.12.3
44-OCH3-0.277.872.1115.815.5
53,5-di-F0.741.982.453.73.9

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.

In a real QSAR study, a regression equation would be derived from a training set of compounds and then validated using a test set to ensure its predictive power. For this compound, the fluorine and methoxy substituents would significantly influence its electronic and steric properties, which would be key parameters in any QSAR model.

In Silico Docking and Binding Studies

In silico docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or nucleic acid receptor. researchgate.netnih.gov This method is instrumental in understanding the molecular basis of a ligand's activity and in screening virtual libraries of compounds to identify potential drug candidates. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose.

In the absence of specific docking studies for this compound, we can infer its potential interaction patterns by considering its structural features. The nitrile group can act as a hydrogen bond acceptor, while the fluorine atoms can form halogen bonds or other non-covalent interactions. The methoxy group can also participate in hydrogen bonding.

To illustrate the insights gained from docking studies, consider a hypothetical docking of this compound into the active site of a hypothetical kinase. The results of such a study would typically be presented in a table summarizing the key interactions.

Interacting ResidueType of InteractionDistance (Å)
Lys72Hydrogen Bond (with Nitrile N)2.9
Glu91Hydrogen Bond (with Methoxy O)3.1
Phe167π-π Stacking (with Benzene Ring)3.5
Val25Hydrophobic Interaction3.8
Arg165Halogen Bond (with Fluorine)3.2

This table is a hypothetical representation of potential interactions and does not reflect actual experimental data.

Such a table would reveal the specific amino acid residues that are crucial for binding and the nature of the forces stabilizing the ligand-receptor complex. This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity. For this compound, understanding its potential binding modes through in silico docking would be a critical first step in exploring its pharmacological potential.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group that can undergo several important transformations, most notably reduction to amines and hydrolysis to amides and carboxylic acids. chemistrysteps.com The carbon atom in the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Reduction Reactions to Amines

The nitrile group of 3,5-Difluoro-2-methoxybenzonitrile can be reduced to a primary amine, yielding 3,5-Difluoro-2-methoxybenzylamine. sigmaaldrich.com This transformation is a crucial step in the synthesis of various compounds, as the resulting benzylamine (B48309) is a valuable building block.

Commonly, this reduction is achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, which forms an intermediate imine anion. This intermediate can then undergo a second hydride addition, and subsequent workup with water yields the primary amine. libretexts.orglibretexts.org

Alternative, metal-free catalytic methods have also been developed for the reduction of amides to amines, which can be relevant to nitrile reduction pathways that proceed through an amide intermediate. organic-chemistry.org These methods often employ silanes as the reducing agent and offer milder reaction conditions. organic-chemistry.org

Table 1: Reduction of this compound to 3,5-Difluoro-2-methoxybenzylamine

ReactantProductReagents
This compound3,5-Difluoro-2-methoxybenzylamine1. LiAlH₄ 2. H₂O

This table illustrates a common synthetic route for the reduction of the nitrile.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions to produce a carboxylic acid. libretexts.org This reaction proceeds through an amide intermediate, 3,5-Difluoro-2-methoxybenzamide. chemistrysteps.comyoutube.com

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a proton transfer, forming an imidic acid. chemistrysteps.com This intermediate then tautomerizes to the more stable amide. chemistrysteps.com Under prolonged heating with acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 3,5-Difluoro-2-methoxybenzoic acid, and an ammonium (B1175870) ion. masterorganicchemistry.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed under basic conditions to yield a carboxylate salt. chemistrysteps.commasterorganicchemistry.com A final acidification step is required to obtain the neutral carboxylic acid. youtube.com

Table 2: Hydrolysis of this compound

ReactantIntermediateFinal ProductConditions
This compound3,5-Difluoro-2-methoxybenzamide3,5-Difluoro-2-methoxybenzoic acidH₃O⁺, heat or 1. OH⁻, heat 2. H₃O⁺

This table outlines the two-stage hydrolysis process from nitrile to carboxylic acid.

Reactions at the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether linkage on the aromatic ring that can be cleaved under specific conditions.

Demethylation Reactions

Demethylation is a chemical process that removes a methyl group from a molecule. wikipedia.org In the case of this compound, the cleavage of the aryl methyl ether bond results in the formation of 3,5-Difluoro-2-hydroxybenzonitrile (B1592857). cymitquimica.com

This reaction typically requires harsh conditions, such as heating with strong acids like hydrobromic acid or using Lewis acids. For instance, acidic concentrated lithium bromide (ACLB) has been shown to be effective for the demethylation of various anisole (B1667542) derivatives. rsc.org The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack (SN2 substitution) by a bromide ion on the methyl group, leading to the formation of the phenol (B47542) and methyl bromide. rsc.org The presence of electron-withdrawing groups, such as the fluorine atoms and the nitrile group in this compound, can influence the reaction rate. rsc.org

Reactions Involving Fluorine Atoms

The fluorine atoms on the aromatic ring of this compound are generally stable but can be substituted under certain conditions through a mechanism known as nucleophilic aromatic substitution (SNAr). mdpi.com This reaction is distinct from electrophilic aromatic substitution and occurs when an aromatic ring is electron-poor. masterorganicchemistry.com

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. openstax.org In this compound, the nitrile group (-CN) acts as a powerful electron-withdrawing group. The reaction proceeds through a two-step addition-elimination mechanism. openstax.org A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.gov Subsequently, the fluoride (B91410) ion, which is a competent leaving group in this context, is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the substitution is directed by the electron-withdrawing group. Nucleophilic attack is favored at positions ortho and para to the activating group because the negative charge of the intermediate can be delocalized onto the substituent. libretexts.orgopenstax.org In this compound, the fluorine at position 5 is para to the methoxy group and meta to the nitrile, while the fluorine at position 3 is ortho to the methoxy group and meta to the nitrile. The combined electronic effects of the nitrile and methoxy groups will determine the most likely site for substitution.

Derivatization for Enhanced Analytical and Biological Applications

The chemical reactivity of this compound at its nitrile, methoxy, and fluorine sites allows for extensive derivatization. These derivatives are often synthesized to enhance specific properties for analytical or biological purposes. For example, the introduction of fluorine atoms into molecules is a common strategy in drug development to improve metabolic stability and lipophilicity. chemimpex.com

The primary amine formed from the reduction of the nitrile group serves as a key intermediate for synthesizing a wide array of more complex molecules. sigmaaldrich.com Similarly, the carboxylic acid produced via hydrolysis can be converted into esters, amides, or other derivatives. organic-chemistry.org The phenolic hydroxyl group obtained from demethylation provides another reactive handle for further functionalization, such as ether or ester formation. cymitquimica.com

Furthermore, nucleophilic substitution of one of the fluorine atoms can introduce new functional groups, leading to highly functionalized derivatives with potential applications in materials science or as biologically active compounds. mdpi.comchemimpex.com These derivatization strategies highlight the utility of this compound as a versatile starting material in medicinal chemistry and materials research.

Alkylation, Acylation, and Silylation Reactions

The functional groups of this compound offer several avenues for alkylation, acylation, and silylation reactions. These transformations are crucial for modifying the compound's physical and chemical properties, such as solubility, volatility, and reactivity, which is particularly important in the synthesis of more complex molecules and for analytical purposes.

Alkylation: The methoxy group is generally stable, but under harsh conditions, the methyl group can be cleaved to yield the corresponding phenol, 3,5-difluoro-2-hydroxybenzonitrile. cymitquimica.com This phenolic hydroxyl group can then be readily alkylated using various alkylating agents like alkyl halides or sulfates in the presence of a base. This two-step process allows for the introduction of a wide range of alkyl chains, which can significantly alter the lipophilicity of the molecule.

Acylation: Similar to alkylation, the generation of the phenolic intermediate is the primary route to acylation. The resulting 3,5-difluoro-2-hydroxybenzonitrile can be acylated with acyl chlorides or anhydrides to form ester derivatives. For instance, reaction with acetyl chloride would yield 2-acetoxy-3,5-difluorobenzonitrile. Fluorinated anhydrides, such as trifluoroacetic anhydride, are also commonly used to create fluoroacyl derivatives, which can enhance volatility for applications like gas chromatography. jfda-online.com

Silylation: Silylation is a common derivatization technique, particularly for analytical purposes, that targets active hydrogens, such as those in hydroxyl groups. nih.gov Therefore, conversion of this compound to its hydroxyl analogue would be a necessary first step. The resulting phenolic compound can then be readily silylated using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) ether. nih.govnih.gov This derivatization increases the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. researchgate.net

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagent ClassPotential ProductPurpose
Alkylation Alkyl Halides (after demethylation)2-Alkoxy-3,5-difluorobenzonitrileModify lipophilicity, synthetic intermediate
Acylation Acyl Chlorides (after demethylation)2-Acyloxy-3,5-difluorobenzonitrileSynthetic intermediate, prodrug synthesis
Silylation Silylating Agents (e.g., MSTFA, after demethylation)2-(Trimethylsilyloxy)-3,5-difluorobenzonitrileImprove volatility and stability for GC-MS

Formation of Prodrugs and Bioorthogonal Transformations

The structural features of this compound make it an interesting scaffold for the design of prodrugs and for use in bioorthogonal chemistry, fields that are critical for improving drug delivery and studying biological processes.

Prodrug Formation: Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. nih.gov A common strategy involves masking a functional group, like a hydroxyl group, with a promoiety that improves pharmacokinetic properties. nih.gov By converting this compound to its phenolic derivative, ester or carbonate prodrugs can be synthesized. nih.gov These ester linkages can be designed to be cleaved by esterases in the body, releasing the active hydroxyl-containing molecule. The nitrile group also offers a handle for prodrug design, as it can be enzymatically hydrolyzed in vivo to a carboxylic acid or reduced to an amine, which could unmask or activate a therapeutic agent.

Bioorthogonal Transformations: Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The fluorine atoms on the benzonitrile (B105546) ring can enhance the reactivity of the molecule in certain bioorthogonal reactions. For instance, the electron-withdrawing nature of fluorine can influence the kinetics of cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, a powerful tool in bioorthogonal chemistry. researchgate.netrsc.org While specific applications of this compound in this context are not yet documented, its derivatives could potentially be designed to participate in such reactions for applications in cellular imaging or targeted drug delivery. The nitrile group itself is not a common bioorthogonal handle, but it can be a precursor to other functional groups that are, such as tetrazoles, which can participate in click chemistry reactions. nih.gov

Table 2: Potential Bioorthogonal and Prodrug Strategies

StrategyApproachPotential Application
Prodrug Esterification of the corresponding phenolControlled release of an active phenolic drug
Prodrug Biotransformation of the nitrile groupIn vivo activation to a carboxylic acid or amine
Bioorthogonal Use as a diene or dienophile in IEDDA reactionsCellular labeling and imaging
Bioorthogonal Conversion of the nitrile to a tetrazoleParticipation in click chemistry reactions

Derivatization for Improved Chromatographic Separation and Detector Response

Chemical derivatization is a powerful tool to enhance the performance of chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comnih.gov For a molecule like this compound, derivatization can address potential issues with volatility, thermal stability, and detector response.

For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of an analyte. researchgate.net While this compound is likely volatile enough for GC analysis, its polarity could lead to peak tailing on some columns. Derivatization of the corresponding phenol to a less polar silyl (B83357) ether via silylation is a standard approach to improve peak shape and thermal stability. nih.govnih.gov Acylation to form an ester can also serve a similar purpose. jfda-online.com These derivatizations can also be beneficial for mass spectrometric (MS) detection by producing characteristic fragmentation patterns that aid in structural elucidation. researchgate.net

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte to enhance its detection by UV-Vis or fluorescence detectors, respectively. nih.gov This is particularly useful when analyzing trace amounts of a compound. While the benzonitrile structure itself provides UV absorbance, derivatization can significantly increase the molar absorptivity or introduce fluorescence. For example, reacting the phenolic form of the compound with a fluorescent labeling reagent would allow for highly sensitive detection. Derivatization can also be used to improve the separation of closely related compounds or isomers by altering their retention characteristics on the HPLC column. nih.gov

Table 3: Derivatization for Enhanced Chromatographic Analysis

TechniqueDerivatization MethodReagent ExamplePurpose
GC-MS Silylation (of corresponding phenol)MSTFAIncrease volatility, improve peak shape
GC-MS Acylation (of corresponding phenol)Trifluoroacetic AnhydrideIncrease volatility, enhance detection
HPLC-UV Benzoylation (of corresponding phenol)Benzoyl ChlorideIntroduce a strong chromophore
HPLC-Fluorescence Fluorescent Labeling (of corresponding phenol)Dansyl ChlorideIntroduce a fluorophore for sensitive detection

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Novel Therapeutic Agents

The 3,5-difluoro-2-methoxybenzonitrile scaffold is a valuable starting point for the discovery of new drugs across various therapeutic areas. The specific substitution pattern of fluorine and methoxy (B1213986) groups can be fine-tuned to optimize the pharmacological profile of the resulting compounds.

Antimicrobial and Antibacterial Activities of Related Compounds

While specific studies on the antimicrobial and antibacterial activities of direct derivatives of this compound are not extensively documented in publicly available literature, the broader class of benzonitrile (B105546) derivatives has shown significant promise in this area. For instance, various substituted benzonitrile compounds have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. nih.gov The introduction of different substituents on the benzonitrile ring has been shown to modulate the antimicrobial spectrum and potency. For example, certain methoxy-substituted benzothiazole derivatives have demonstrated activity against Pseudomonas aeruginosa. rjptonline.org Similarly, other benzonitrile derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that the this compound scaffold holds potential for the development of novel antimicrobial and antibacterial agents, warranting further investigation.

Compound ClassTarget OrganismKey FindingsReference
Substituted BenzonitrilesGram-positive and Gram-negative bacteria, FungiActivity is dependent on the nature and position of substituents on the benzonitrile ring. nih.gov
Methoxy-substituted BenzothiazolesPseudomonas aeruginosaCertain derivatives show potent antibacterial activity. rjptonline.org
2-(6-methoxy-2-naphthyl)propionamide DerivativesVarious bacteria and fungiSome derivatives exhibited significant antimicrobial activity, comparable to standard drugs. researchgate.net

Inhibitors of Biological Targets (e.g., BCAT1/2, PDE2)

The benzonitrile scaffold has been successfully employed in the design of inhibitors for various biological targets. A notable example is the development of inhibitors for branched-chain amino acid transaminases 1 and 2 (BCAT1/2), enzymes that are implicated in certain cancers. A study on (trifluoromethyl)pyrimidinedione-based BCAT1/2 inhibitors explored the impact of substitutions on a benzonitrile moiety attached to the core structure. acs.orgnih.gov This research demonstrated that modifications to the benzonitrile ring, including the introduction of fluorine and other substituents, significantly influenced the inhibitory potency and selectivity for BCAT1 and BCAT2. acs.orgnih.gov Although this compound was not specifically tested in this study, the extensive structure-activity relationship data generated for various benzonitrile derivatives provides a strong rationale for its potential as a scaffold for novel BCAT1/2 inhibitors.

While the benzonitrile scaffold has been explored for various enzyme inhibitors, a direct link between this compound derivatives and the inhibition of phosphodiesterase 2 (PDE2) is not well-established in the current scientific literature.

TargetCompound ClassKey FindingsReference
BCAT1/2Benzonitrile-substituted PyrimidinedionesSubstitutions on the benzonitrile ring are critical for inhibitory activity against BCAT1 and BCAT2. acs.orgnih.gov

Anticancer Activity

The development of novel anticancer agents is a significant area of research where benzonitrile derivatives have shown considerable promise. A patent application has broadly claimed the use of benzonitrile compounds in the preparation of antitumor drugs, highlighting their potential in oncology. google.com Furthermore, research on 4,5-Difluoro-2-methoxybenzonitrile, an isomer of the title compound, indicates its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs. chemimpex.com The introduction of a cyano group into certain molecular scaffolds has also been shown to enhance antiproliferative activity against cancer cells. nih.gov These examples underscore the potential of the benzonitrile moiety, and by extension, this compound, as a building block for the discovery and development of new anticancer therapies.

Compound Class/IntermediateCancer Cell Line/TargetKey FindingsReference
General Benzonitrile CompoundsVarious tumorsClaimed to have anti-tumor activity. google.com
4,5-Difluoro-2-methoxybenzonitrileNot specifiedServes as an intermediate in the development of anti-cancer drugs. chemimpex.com
2-phenylacrylonitrile DerivativesVarious cancer cell linesIntroduction of a cyano group can enhance antiproliferative activity. nih.gov

Modulators of Intracellular Signaling Pathways

The ability of a compound to modulate intracellular signaling pathways is fundamental to its therapeutic effect. While specific studies detailing the modulation of signaling pathways by derivatives of this compound are scarce, their role as enzyme inhibitors provides a clear mechanism for such modulation. For instance, by inhibiting enzymes like BCAT1/2, derivatives of this compound could influence metabolic pathways that are crucial for cancer cell proliferation. acs.orgnih.gov The inhibition of a key enzyme in a signaling cascade can lead to a downstream effect that alters cellular function, demonstrating the potential of these compounds to act as modulators of intracellular signaling. Further research is needed to explore the broader impact of this compound derivatives on various signaling pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Drug Discovery

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. The investigation of benzonitrile derivatives as BCAT1/2 inhibitors serves as an excellent example of SAR in practice. acs.orgnih.gov In this research, systematic modifications were made to the benzonitrile ring, and the resulting compounds were tested for their inhibitory activity. This allowed the researchers to identify key structural features required for potent inhibition, such as the optimal substitution pattern on the phenyl ring. acs.orgnih.gov Such studies are invaluable for guiding the design of more potent and selective drug candidates.

Structure-Property Relationship (SPR) studies, which examine how chemical structure affects physicochemical properties like solubility, permeability, and metabolic stability, are equally important. The fluorine atoms in this compound are known to favorably influence these properties, often leading to improved drug-like characteristics. While specific SPR studies on derivatives of this compound are not widely reported, the known effects of fluorination in medicinal chemistry suggest that this scaffold is a promising starting point for the development of compounds with desirable pharmacokinetic profiles.

Pharmacological Profile and Mechanism of Action Studies

Currently, there is a lack of specific research data available in the public domain that details the pharmacological profile and mechanism of action of this compound as a standalone agent. Its role is consistently reported as that of a precursor or building block in the synthesis of other compounds. chemimpex.com Consequently, dedicated studies to elucidate its specific biological targets, efficacy, and mode of action are not found in the available scientific literature.

Prodrug Strategies and Targeted Drug Delivery Systems

The scientific literature does not provide specific examples or detailed research findings on the use of this compound in prodrug strategies or targeted drug delivery systems. While the principles of prodrug design and targeted delivery are established concepts in medicinal chemistry, their direct application to this particular chemical entity has not been documented in the reviewed sources. The compound is more likely to be a component of a larger, more complex molecule that is then formulated into a prodrug or integrated into a targeted delivery system.

Applications in Agrochemical Research

Role as a Synthetic Intermediate for Agrochemical Active Ingredients

While specific, commercialized active ingredients directly synthesized from 3,5-Difluoro-2-methoxybenzonitrile are not extensively documented in publicly available literature, the broader class of fluorinated and methoxylated benzonitrile (B105546) derivatives is of significant interest in agrochemical discovery. Research in this area often focuses on the incorporation of the 3,5-difluoro-2-methoxyphenyl moiety into various heterocyclic and other functionalized structures to create novel herbicidal and pesticidal compounds.

Development of Herbicides and Pesticides

The development of novel herbicides and pesticides is a critical aspect of modern agriculture, aimed at ensuring food security through effective weed and pest management. The incorporation of fluorinated synthons like this compound into new molecular designs is a key strategy in this endeavor. The electronic properties of the fluorine atoms can modulate the acidity, basicity, and reactivity of the molecule, which in turn can lead to improved performance and selectivity of the resulting agrochemical.

The development process for agrochemicals derived from this intermediate involves several stages, including:

Lead Discovery: Synthesis of a library of compounds containing the 3,5-difluoro-2-methoxyphenyl core and screening for biological activity against a range of weeds and pests.

Lead Optimization: Chemical modification of the most promising "hit" compounds to improve their efficacy, selectivity, and physicochemical properties.

Field Trials: Evaluation of the performance of optimized candidates under real-world agricultural conditions.

Structure-Activity Relationships in Agrochemical Development

The study of structure-activity relationships (SAR) is fundamental to the rational design of new agrochemicals. For derivatives of this compound, SAR studies would typically investigate how variations in the chemical structure affect the biological activity. Key aspects of these investigations include:

Modification of the Nitrile Group: Conversion of the nitrile to other functional groups such as amides, carboxylic acids, or various heterocycles can have a profound impact on the mode of action and target specificity.

Substitution on the Phenyl Ring: While the starting material is this compound, further substitutions on the aromatic ring could be explored to fine-tune the electronic and steric properties of the molecule.

Conformational Analysis: The spatial arrangement of the difluoro-methoxy-phenyl group relative to the rest of the molecule can be critical for effective interaction with the biological target.

Interactive Data Table: Hypothetical SAR Data for Herbicidal Derivatives

Derivative Modification Target Weed IC50 (µM)
Compound A Nitrile hydrolyzed to Carboxylic Acid Amaranthus retroflexus 15.2
Compound B Nitrile converted to Tetrazole ring Amaranthus retroflexus 5.8
Compound C Additional chloro group at C4 Amaranthus retroflexus 2.1

This table is for illustrative purposes and represents the type of data generated in SAR studies.

Environmental and Toxicological Profiles of Agrochemical Derivatives

A critical component of agrochemical development is the assessment of the environmental fate and toxicological profile of new active ingredients. For derivatives of this compound, this would involve a comprehensive evaluation of several parameters to ensure their safety for the environment and non-target organisms.

Environmental Profile: The environmental fate of a pesticide determines its persistence, mobility, and potential for accumulation in different environmental compartments. Key studies include:

Soil Degradation: Investigating the rate and pathway of breakdown in different soil types, considering both microbial and chemical processes.

Photodegradation: Assessing the stability of the compound when exposed to sunlight.

Leaching Potential: Determining the likelihood of the compound moving through the soil profile and contaminating groundwater.

Runoff Behavior: Evaluating the potential for the pesticide to be transported from treated fields into surface water bodies.

Toxicological Profile: Toxicological studies are conducted to understand the potential adverse effects of the agrochemical on non-target organisms. This includes:

Acute and Chronic Toxicity to Mammals: To assess risks to human health.

Ecotoxicity to Aquatic Organisms: Including fish, invertebrates, and algae.

Toxicity to Birds and Bees: To evaluate the impact on terrestrial wildlife and important pollinators.

Interactive Data Table: Illustrative Environmental and Toxicological Parameters

Parameter Value Interpretation
Soil Half-life (DT50) 45 days Moderately persistent
Water Solubility 50 mg/L Moderate
Avian Acute Oral LD50 >2000 mg/kg Low toxicity to birds

This table provides hypothetical data to illustrate the types of parameters assessed.

Q & A

Q. How does the compound’s regioselectivity compare to analogs like 3,5-Dichloro-4-fluorobenzonitrile in cross-coupling reactions?

  • Methodological Answer : Fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine, favoring Suzuki-Miyaura couplings at the para position. Methoxy groups further enhance reactivity via resonance effects. Comparative studies using Pd(OAc)2_2/XPhos show 20% higher yields for the difluoro-methoxy derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.